![molecular formula C27H27NO5 B10821656 8-[3-(Dimethylamino)propoxy]-5-hydroxy-2-phenyl-7-phenylmethoxychromen-4-one](/img/structure/B10821656.png)
8-[3-(Dimethylamino)propoxy]-5-hydroxy-2-phenyl-7-phenylmethoxychromen-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
LW-213 is a newly synthesized flavonoid compound that has shown significant potential in the treatment of various cancers, including chronic myeloid leukemia and breast cancer. This compound has been found to induce G2/M phase arrest and apoptosis in cancer cells, making it a promising candidate for further research and development in oncology .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of LW-213 involves multiple steps, starting with the preparation of the flavonoid core structure. The specific synthetic routes and reaction conditions for LW-213 have not been detailed in the available literature. flavonoid synthesis typically involves the use of various reagents and catalysts to achieve the desired chemical structure.
Industrial Production Methods
Industrial production methods for LW-213 have not been explicitly documented. Given its potential therapeutic applications, large-scale synthesis would likely involve optimization of the synthetic routes to ensure high yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
LW-213 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
The specific reagents and conditions used in the reactions involving LW-213 have not been detailed in the available literature. common reagents for flavonoid reactions include oxidizing agents, reducing agents, and various catalysts.
Major Products
The major products formed from the reactions involving LW-213 depend on the specific reaction conditions and reagents used. In general, these reactions aim to modify the chemical structure of LW-213 to enhance its therapeutic properties.
Scientific Research Applications
LW-213 has been extensively studied for its potential applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Some of the key applications include:
Chemistry: LW-213 is used as a model compound for studying flavonoid synthesis and reactions.
Biology: LW-213 has been shown to induce apoptosis in various cancer cell lines, making it a valuable tool for studying cell death mechanisms.
Medicine: LW-213 has demonstrated significant antitumor effects in preclinical studies, particularly against chronic myeloid leukemia and breast cancer
Industry: The potential therapeutic applications of LW-213 make it a candidate for further development and commercialization in the pharmaceutical industry.
Mechanism of Action
The mechanism of action of LW-213 involves several molecular targets and pathways. LW-213 induces G2/M phase arrest and apoptosis in cancer cells by:
Inhibiting the activity of G2/M phase transition-related proteins: This includes the Cyclin B1/CDC2 complex.
Suppressing RNAPII phosphorylation: This leads to the down-regulation of the anti-apoptotic protein MCL-1.
Degrading downstream proteins of BCR-ABL1: This includes oncoproteins AKT and STAT3/5 in chronic myeloid leukemia cells.
Comparison with Similar Compounds
LW-213 is unique among flavonoid compounds due to its specific mechanism of action and potent antitumor effects. Similar compounds include:
Wogonin: A flavonoid with similar apoptotic effects in cancer cells.
Apigenin: Another flavonoid known for its anticancer properties.
Quercetin: A well-studied flavonoid with various biological activities, including anticancer effects.
Properties
Molecular Formula |
C27H27NO5 |
|---|---|
Molecular Weight |
445.5 g/mol |
IUPAC Name |
8-[3-(dimethylamino)propoxy]-5-hydroxy-2-phenyl-7-phenylmethoxychromen-4-one |
InChI |
InChI=1S/C27H27NO5/c1-28(2)14-9-15-31-26-24(32-18-19-10-5-3-6-11-19)17-22(30)25-21(29)16-23(33-27(25)26)20-12-7-4-8-13-20/h3-8,10-13,16-17,30H,9,14-15,18H2,1-2H3 |
InChI Key |
CZZGXKYKSUTFEU-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCCOC1=C(C=C(C2=C1OC(=CC2=O)C3=CC=CC=C3)O)OCC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![benzyl N-[(1S,2S)-2-(tert-butoxy)-1-{[(1S)-2-cyclohexyl-1-{[(2S)-1-oxo-3-[(3S)-2-oxopyrrolidin-3-yl]propan-2-yl]carbamoyl}ethyl]carbamoyl}propyl]carbamate](/img/structure/B10821575.png)
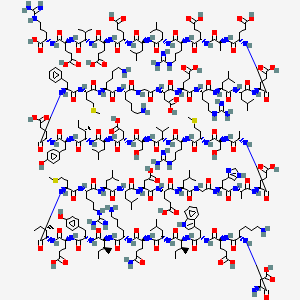
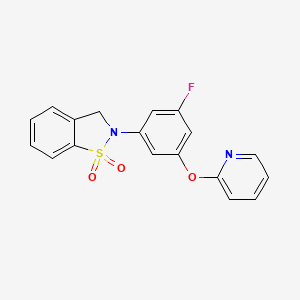
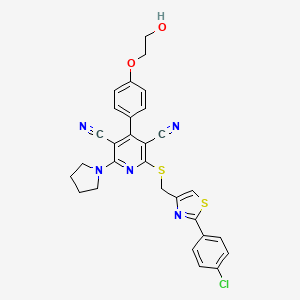
![[(2R)-1-[[4-[[3-[(4-fluorophenyl)methylsulfanyl]phenoxy]methyl]phenyl]methyl]pyrrolidin-2-yl]methanol](/img/structure/B10821592.png)
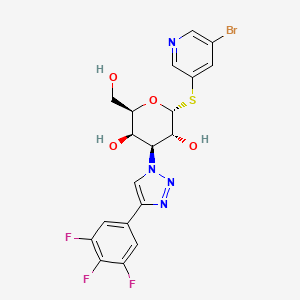
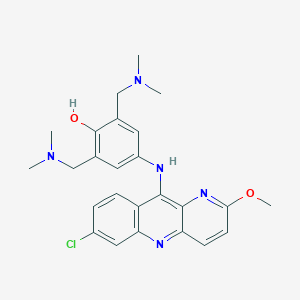
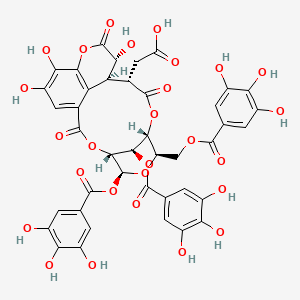
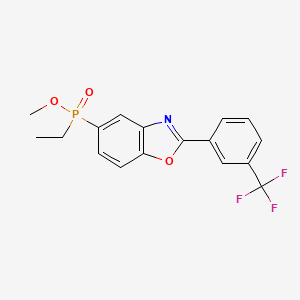
![(4R)-5-[(6-bromo-3-methyl-2-pyrrolidin-1-ylquinoline-4-carbonyl)amino]-4-(2-chlorophenyl)pentanoic acid](/img/structure/B10821630.png)
![(1S,2S)-2-[[4-methoxy-6-[[2-[(1-methylpyrazol-4-yl)amino]pyrimidin-4-yl]methoxy]-1,3-benzothiazol-2-yl]amino]cyclohexan-1-ol](/img/structure/B10821640.png)
![N-cyclopropyl-3-methyl-4-[[6-(trifluoromethyl)pyridin-3-yl]methyl]-1H-pyrrole-2-carboxamide](/img/structure/B10821659.png)

![N-[1-[(4-cyano-1-propylpiperidin-4-yl)amino]-4,4-dimethyl-1-oxopentan-2-yl]morpholine-4-carboxamide](/img/structure/B10821667.png)
